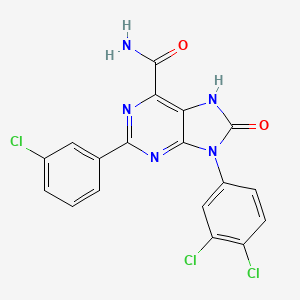![molecular formula C26H21ClN4O3S2 B2498129 N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 1115570-29-0](/img/structure/B2498129.png)
N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where carbodiimide condensation is a common method for creating acetamide derivatives, including those with benzothiazolyl and thiadiazolyl groups, as seen in the work by Yu et al. (2014) and Sunder & Maleraju (2013) (Yu et al., 2014); (Sunder & Maleraju, 2013). These methods provide a framework that could be adapted for synthesizing the compound , emphasizing the role of specific catalysis and reactants in achieving the desired product.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals significant information about their conformation and electronic properties. Studies such as those conducted by Mary et al. (2020) on benzothiazolinone acetamide analogs offer insights into vibrational spectra, electronic properties, and potential applications in photovoltaic efficiency, providing a basis for understanding the structural characteristics of the target compound (Mary et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives are largely determined by their functional groups. Compounds with benzothiazole and pyrimidine moieties, similar to the target compound, often exhibit a broad spectrum of biological activities, including antibacterial properties, as seen in the work by Bhoi et al. (2015) (Bhoi et al., 2015). This suggests potential for diverse chemical reactivity and interactions for the compound .
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Crystallographic studies, as demonstrated by Subasri et al. (2016) and Saravanan et al. (2016), provide detailed insights into the conformation and intermolecular interactions that define these properties (Subasri et al., 2016); (Saravanan et al., 2016).
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on analogs related to N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide, such as CBBA, MCBA, CFBA, and MFBA, has shown promising applications in photovoltaic efficiency and ligand-protein interactions. These compounds have been investigated for their ability to act as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential in optical technologies. Molecular docking studies with cyclooxygenase 1 (COX1) have revealed binding interactions, indicating potential therapeutic applications through ligand-protein interactions (Mary et al., 2020).
Antitumor and Antibacterial Activities
Analogous compounds to N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide have been synthesized and evaluated for antitumor activities. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, showed significant anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy. Furthermore, benzothiazole pyrimidine derivatives exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in certain cases, pointing towards their utility in addressing microbial infections (Yurttaş et al., 2015); (Maddila et al., 2016).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-17-6-8-18(9-7-17)15-31-22-5-3-2-4-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-12-10-19(27)11-13-20/h2-14H,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDEHASUJBGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
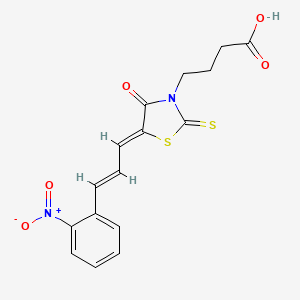
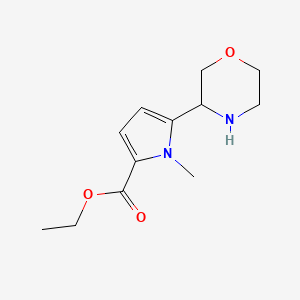
![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)
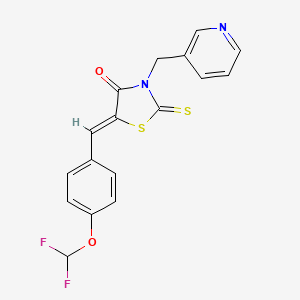

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
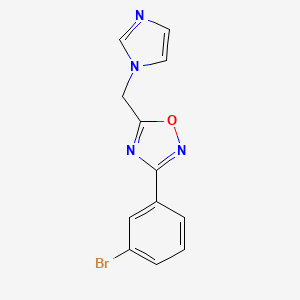
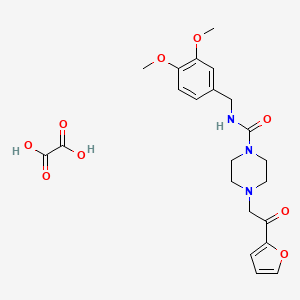
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
